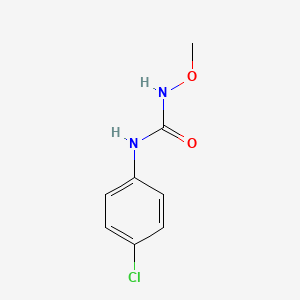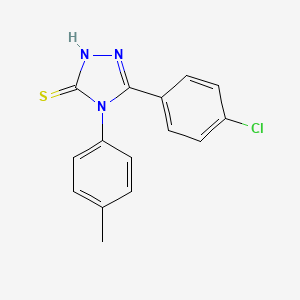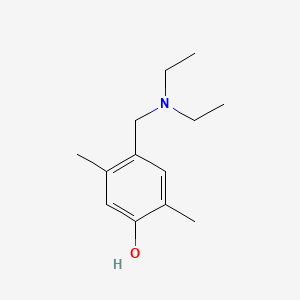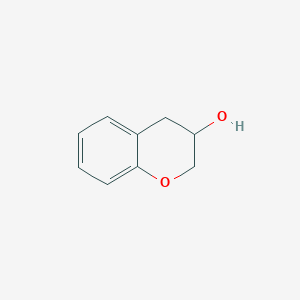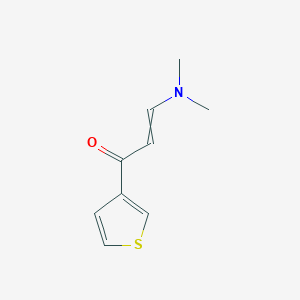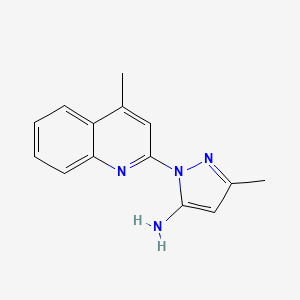
3-metil-1-(4-metilquinolin-2-il)-1H-pirazol-5-amina
Descripción general
Descripción
The compound “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” is a quinoline-based heterocyclic compound. Quinoline derivatives are versatile and have been studied extensively due to their significant roles in many fields . They are designed and synthesized by chemists through various strategies .
Synthesis Analysis
Quinolinyl-pyrazoles, such as the compound , can be synthesized by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . Other methods involve the reaction of anilines using malonic acid equivalents or the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of quinoline-based compounds is characterized using spectroscopic analysis including NMR, FT-IR, and mass techniques . The structure of these compounds often contains multiple bonds, aromatic bonds, and various ring structures .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. For instance, the modification of the quinoline scaffold by inserting other heterocycle moieties such as triazole and thiadiazole can enhance the bioactivity of the synthesized compounds .Aplicaciones Científicas De Investigación
Agentes Antibacterianos
Los derivados heterocíclicos basados en quinolina, como la “3-metil-1-(4-metilquinolin-2-il)-1H-pirazol-5-amina”, se han sintetizado y evaluado por su actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas . Estos compuestos han mostrado actividad antibacteriana de moderada a buena, lo cual es significativo para el desarrollo de nuevos antibióticos. La capacidad de modificar el andamiaje de la quinolina insertando otras unidades heterocíclicas puede mejorar la bioactividad de estos compuestos sintetizados.
Agentes Antimicrobianos
La unidad quinolina es conocida por sus propiedades antimicrobianas. Estudios recientes se han centrado en la síntesis de derivados heterocíclicos basados en quinolina que exhiben un amplio rango de actividades farmacológicas, incluyendo efectos antimicrobianos . Estas actividades son cruciales en la lucha contra cepas de microorganismos resistentes a los fármacos.
Agentes Antifúngicos
Además de las propiedades antibacterianas, también se ha informado que los derivados de quinolina poseen actividades antifúngicas . Esto los hace valiosos en la investigación y desarrollo de tratamientos para infecciones fúngicas, que son una preocupación significativa tanto en entornos clínicos como agrícolas.
Agentes Antiinflamatorios
Se ha identificado que los compuestos heterocíclicos que contienen la estructura de la quinolina tienen propiedades antiinflamatorias . Esta aplicación es particularmente relevante en el desarrollo de nuevos tratamientos para enfermedades inflamatorias crónicas.
Agentes Anticancerígenos
Los derivados de quinolina se han explorado por su potencial como agentes anticancerígenos . Su capacidad de interferir con diversas vías biológicas los convierte en candidatos prometedores para la investigación de terapias contra el cáncer.
Agentes Antimaláricos
Históricamente, los derivados de quinolina han desempeñado un papel fundamental en el tratamiento de la malaria. Compuestos como la “this compound” siguen siendo de interés en la búsqueda de nuevos fármacos antimaláricos, especialmente ante la aparición de resistencia a los medicamentos .
Mecanismo De Acción
Target of Action
The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects . .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Given the known activities of quinoline derivatives, it is likely that this compound affects pathways related to dna synthesis and cell division .
Result of Action
Given the known activities of quinoline derivatives, it is likely that this compound has antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects .
Direcciones Futuras
The future directions for research on “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their therapeutic potential . The results obtained from such research could be important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives .
Propiedades
IUPAC Name |
5-methyl-2-(4-methylquinolin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-7-14(18-13(15)8-10(2)17-18)16-12-6-4-3-5-11(9)12/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXLQLYHWDBUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352280 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
307342-03-6 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)
